
Peficitinib hydrobromide
Übersicht
Beschreibung
Peficitinib hydrobromide (C₁₈H₂₃BrN₄O₂; CAS: 1353219-05-2) is an orally administered Janus kinase (JAK) inhibitor approved in Japan in 2019 for treating rheumatoid arthritis (RA) . It targets JAK1, JAK2, JAK3, and Tyk2 with IC₅₀ values of 3.9 nM, 5.0 nM, 0.7 nM, and 4.8 nM, respectively . By inhibiting JAK-mediated signaling pathways, it reduces pro-inflammatory cytokine activity, thereby alleviating joint inflammation and structural damage in RA .
Vorbereitungsmethoden
Synthetic Pathway and Reaction Mechanisms
Overview of the Seven-Step Linear Synthesis
The synthesis of peficitinib hydrobromide begins with 4-chloro-7-azaindole (178) , a heterocyclic scaffold critical for JAK inhibition . The seven-step sequence (Figure 1) prioritizes regioselective functionalization and stereochemical control, culminating in the hydrobromide salt formation for enhanced stability .
Table 1: Key Steps in this compound Synthesis
Step | Reaction | Reagents/Conditions | Purpose |
---|---|---|---|
1 | N-Protection | Triisopropylsilyl chloride (TIPSCl) | Blocks C-2 lithiation, directs C-5 substitution |
2 | Lithiation/Quenching | sec-BuLi, ethyl chloroformate | Introduces ethyl ester at C-5 |
3 | Deprotection | Tetrabutylammonium fluoride (TBAF) | Removes TIPS group, yields 7-azaindole |
4 | Ester Hydrolysis/Amidation | CDI, aqueous NH₄OH | Converts ester to primary amide |
5 | Adamantanol Resolution | Benzyl chloroformate, Pd/C, H₂ | Separates trans-4-aminoadamantan-1-ol |
6 | Coupling Reaction | Chloropyridine 181, 200°C | Forms peficitinib free base |
7 | Salt Formation | HBr in EtOH | Yields crystalline hydrobromide salt |
Stepwise Analysis of Critical Reactions
Step 1: N-Protection with TIPSCl
The TIPS group shields the indole nitrogen, preventing undesired lithiation at C-2 and enabling selective C-5 functionalization . This step achieves >90% yield under anhydrous conditions .
Step 2: Directed Lithiation
sec-BuLi generates a lithiated intermediate at C-5, which reacts with ethyl chloroformate to install the ester moiety . The TIPS group’s steric bulk ensures >95% regioselectivity.
Step 5: Diastereomeric Resolution
Racemic 4-aminoadamantan-1-ol (182) is benzylated, producing diastereomers 183 and 184 , separable via chromatography . Hydrogenolysis of 184 yields enantiopure trans-4-aminoadamantan-1-ol (185) .
Step 6: High-Temperature Coupling
Heating 185 with chloropyridine 181 at 200°C facilitates nucleophilic aromatic substitution, forming the free base . This exothermic reaction requires precise temperature control to avoid decomposition .
Chemical Structure and Stereochemical Considerations
Molecular Architecture
This compound (C₁₈H₂₂N₄O₂·HBr) features a 7-azaindole core coupled to a trans-4-aminoadamantanol moiety . The adamantane group’s rigid cage enhances binding to JAK’s ATP pocket, while the azaindole nitrogen hydrogen-bonds with kinase residues .
Table 2: Physicochemical Properties
Property | Value | Method (Reference) |
---|---|---|
Molecular Weight | 407.30 g/mol | MS |
Melting Point | 218–220°C (dec.) | DSC |
Solubility (H₂O) | 2.1 mg/mL at 25°C | Shake-flask |
pKa | 4.2 (amine), 9.8 (indole) | Potentiometry |
Stereochemical Purity
The trans configuration of 185 is critical for JAK3 selectivity . Single-crystal X-ray diffraction confirms the (1S,3R) absolute configuration in the final product . Chiral HPLC monitors enantiomeric excess (>99.5%) during manufacturing .
Process Optimization and Scale-Up Challenges
Quality by Design (QbD) Approach
The PMDA mandates QbD principles to identify critical quality attributes (CQAs) and process parameters . For example:
-
Lithiation Efficiency : sec-BuLi stoichiometry and temperature (−78°C) are controlled to minimize side reactions .
-
Crystallization Control : Antisolvent addition rate during salt formation ensures uniform particle size (D90 < 50 µm) .
Table 3: Critical Process Parameters
Parameter | Optimal Range | Impact on CQAs |
---|---|---|
Coupling Temperature | 195–205°C | Purity, reaction completion |
HBr Equivalents | 1.05–1.10 eq | Salt stoichiometry, crystallinity |
Crystallization Solvent | Ethanol/Water (70:30) | Polymorph control |
Yield Improvement Strategies
-
Catalytic Hydrogenation : Pd/C (5 wt%) under 50 psi H₂ reduces benzyl carbamate 184 to 185 in 98% yield .
-
Recycling Mother Liquor : Unreacted 181 is recovered via extraction, improving overall yield to 65% .
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
NMR : ¹H-NMR (DMSO-d₆) δ 8.21 (s, 1H, indole-H), 4.12 (m, 1H, adamantane-H) .
-
XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm the monohydrate form .
Table 4: Drug Substance Specifications
Test | Acceptance Criteria | Method |
---|---|---|
Purity (HPLC) | ≥99.0% | USP <621> |
Related Substances | ≤0.15% any individual impurity | Gradient HPLC |
Residual Solvents | <500 ppm total | GC-FID |
Stability Profiling
Accelerated stability studies (40°C/75% RH) show ≤0.2% degradation over 6 months, primarily via hydrolytic cleavage of the amide bond . Packaging in HDPE bottles with desiccant ensures shelf-life >24 months .
Industrial Manufacturing and Regulatory Compliance
Large-Scale Synthesis
Astellas Pharma’s manufacturing protocol uses 500-L reactors for steps 1–4 and continuous flow reactors for high-temperature coupling . Key metrics:
Analyse Chemischer Reaktionen
Synthetic Pathway of Peficitinib Hydrobromide
The synthesis involves a seven-step linear sequence starting from 4-chloro-7-azaindole (178) ( ):
Step | Reaction Description | Key Reagents/Conditions | Outcome |
---|---|---|---|
1 | N-protection | Triisopropylsilyl chloride (TIPSCl) | Formation of TIPS-protected intermediate (179) to block C-2 lithiation |
2 | Directed lithiation | sec-BuLi at -78°C | Selective C-5 lithiation of azaindole ring |
3 | Electrophilic quench | Ethyl chloroformate | Introduction of ethyl ester at C-5 (→ 180 after TBAF deprotection) |
4 | Ester hydrolysis | NaOH (basic conditions) | Conversion to carboxylic acid |
5 | Amide formation | CDI, aqueous NH₄OH | Synthesis of amide (181) in 82% yield over two steps |
6 | Adamantane derivatization | Benzyl chloroformate, Pd/C hydrogenation | Separation of trans-4-aminoadamantan-1-ol diastereomers (185) |
7 | Coupling & salt formation | Chloropyridine 181 at 200°C, HBr treatment | Final coupling to peficitinib free base → crystalline hydrobromide salt |
Metabolic Reactions and Key Metabolites
Peficitinib undergoes hepatic metabolism primarily via sulfotransferase 2A1 (SULT2A1) and nicotinamide N-methyltransferase (NNMT) ( ). Key metabolites include:
Note: M2 retains partial JAK3 inhibitory activity but contributes minimally to therapeutic effects due to low plasma concentrations (~10% of parent drug exposure) .
Drug-Drug Interaction Studies
Co-administration with methotrexate (MTX) showed no clinically relevant pharmacokinetic interactions:
Parameter | Peficitinib + MTX vs. Peficitinib Alone | MTX + Peficitinib vs. MTX Alone |
---|---|---|
AUCinf | 0.98 (90% CI: 0.90–1.07) | 1.03 (90% CI: 0.95–1.12) |
Cmax | 0.94 (90% CI: 0.83–1.07) | 1.01 (90% CI: 0.92–1.11) |
No dose adjustments are required when combining these agents .
Critical Reaction Parameters
-
Temperature sensitivity : Final coupling (Step 7) requires 200°C for optimal yield .
-
Stereochemical control : Chromatographic separation of adamantane diastereomers (Step 6) ensures >99% trans-isomer purity .
-
Salt formation : HBr treatment enhances crystallinity and bioavailability (aqueous solubility = 1.23 mg/mL) .
Stability and Degradation Pathways
Wissenschaftliche Forschungsanwendungen
Rheumatoid Arthritis
-
Phase II and III Trials :
- Peficitinib has been evaluated in several clinical trials, demonstrating significant improvements in RA symptoms compared to placebo. In a Phase III trial involving 507 patients, the American College of Rheumatology (ACR)20 response rates were significantly higher for patients receiving peficitinib at doses of 100 mg (57.7%) and 150 mg (74.5%) compared to placebo (30.7%) at Week 12 .
- Long-term studies have shown sustained efficacy. A long-term extension study indicated that ACR20 response rates improved from 71.6% at baseline to 78.7% at the end of treatment .
-
Safety Profile :
- The safety profile of peficitinib has been generally favorable, with most adverse events being mild to moderate in severity. Common treatment-emergent adverse events included nasopharyngitis and herpes zoster . The incidence rates for serious infections were comparable to those seen with other JAK inhibitors .
Comparative Effectiveness
A comparative analysis of peficitinib with other treatments for RA shows its effectiveness as both monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs). The following table summarizes key findings from various studies:
Study | Treatment Group | ACR20 Response Rate | Duration | Key Findings |
---|---|---|---|---|
RAJ1 | Peficitinib 100 mg | 54.5% | 12 weeks | Significant improvement vs placebo |
RAJ3 | Peficitinib + csDMARDs | 57.7% | 52 weeks | Well tolerated; significant symptom improvement |
RAJ4 | Peficitinib vs Etanercept | 58.6% | 52 weeks | Reduced radiographic progression |
Case Studies
- Long-Term Efficacy in Asian Populations :
- Adverse Events Monitoring :
Wirkmechanismus
The primary mechanism of action of Peficitinib Hydrobromide involves the inhibition of Janus kinase enzymes, specifically JAK1, JAK2, JAK3, and tyrosine kinase 2. By inhibiting these enzymes, this compound disrupts the signaling pathways that lead to the inflammatory processes underpinning autoimmune diseases. This results in reduced activity of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, leading to decreased inflammation, joint pain, and tissue damage .
Vergleich Mit ähnlichen Verbindungen
Pharmacokinetics :
- Peficitinib exhibits linear pharmacokinetics with dose-dependent increases in Cₘₐₓ and AUC. Plasma concentrations stabilize after 7 days of repeated dosing .
- Bioavailability is enhanced when taken with food due to its low solubility (BCS class II) .
- Ethnic differences exist: Japanese patients show 70–80% higher exposure than Caucasians, though JAK inhibition remains comparable across ethnicities .
Peficitinib hydrobromide is compared with other JAK inhibitors, including tofacitinib and baricitinib , based on efficacy, safety, pharmacokinetics, and clinical utility.
Efficacy
Table 1: Comparative Efficacy at 12 and 24 Weeks
- Peficitinib demonstrated comparable or superior efficacy to tofacitinib and baricitinib in reducing RA symptoms (ACR20/50/70) and joint damage (mTSS) over 12–24 weeks .
- Higher baseline CRP (>2.5 mg/dL) and glucocorticoid use may reduce peficitinib’s efficacy, though it remains effective across most patient subgroups .
Table 2: Adverse Event (AE) Profiles
AE Type | Peficitinib | Tofacitinib | Baricitinib |
---|---|---|---|
Serious AEs | 7.1% (32-month study) | 9.5% | 8.1% |
Infections | Comparable | Higher risk | Higher risk |
Thrombosis | No reported risk | Low risk | Dose-dependent risk |
Pharmacokinetic and Structural Differences
Table 3: Pharmacokinetic and Selectivity Profiles
- Its requirement for administration with food distinguishes it from tofacitinib and baricitinib, which have fewer dietary restrictions .
Clinical and Practical Considerations
- Ethnicity : Peficitinib’s efficacy is enhanced in Asian populations, likely due to pharmacokinetic differences, making it a favorable option in these regions .
- Dosing : The 150 mg dose shows a clear dose-response relationship, with superior structural protection (erosions, JSN) compared to 100 mg .
- Approval Status : While peficitinib is approved only in Japan, tofacitinib and baricitinib have global approvals, impacting accessibility .
Biologische Aktivität
Peficitinib hydrobromide, known commercially as Smyraf®, is an oral Janus kinase (JAK) inhibitor developed primarily for the treatment of rheumatoid arthritis (RA). This compound has garnered attention due to its efficacy in managing symptoms of RA, especially in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs (DMARDs). This article delves into the biological activity of peficitinib, highlighting its mechanisms, clinical trial results, safety profile, and implications for treatment.
Peficitinib inhibits JAK enzymes, which play a critical role in the signaling pathways of various cytokines involved in inflammation. By blocking these pathways, peficitinib suppresses the activation and proliferation of inflammatory cells, thereby reducing synovial inflammation associated with RA. This mechanism is similar to other JAK inhibitors but is distinguished by its selective inhibition profile across JAK1, JAK2, and JAK3.
Phase 3 Clinical Trials
Several pivotal Phase 3 trials have evaluated the efficacy of peficitinib in RA patients:
- RAJ3 Trial : Conducted in Japan, Korea, and Taiwan, this study included 507 patients with active RA who had inadequate responses to prior DMARDs. Patients received either peficitinib (100 mg or 150 mg) or placebo. The primary endpoint was the American College of Rheumatology (ACR) 20 response rate at Week 12. Results showed ACR20 response rates of 57.7% and 74.5% for the peficitinib groups compared to 30.7% for placebo (p < 0.001) .
- RAJ4 Trial : In this trial, also conducted in Japan, patients received peficitinib in combination with methotrexate. The results indicated ACR20 response rates of 58.6% and 64.4% for the peficitinib groups versus 21.8% for placebo at Week 12 (p < 0.001). Additionally, a significant reduction in joint destruction was observed .
Long-Term Efficacy
A long-term extension study involving 843 patients demonstrated sustained efficacy over a mean duration of 32 months. ACR response rates were maintained or improved from baseline: ACR20 increased from 71.6% to 78.7%, ACR50 from 52.1% to 63.3%, and ACR70 from 34.7% to 44.1% .
Efficacy Endpoint | Baseline ACR Response | End of Treatment ACR Response |
---|---|---|
ACR20 | 71.6% | 78.7% |
ACR50 | 52.1% | 63.3% |
ACR70 | 34.7% | 44.1% |
Safety Profile
Peficitinib has been generally well tolerated in clinical trials; however, certain adverse events have been noted:
- Common Adverse Events : The most frequently reported treatment-emergent adverse events (TEAEs) included nasopharyngitis (47%) and herpes zoster (17%) .
- Serious Infections : The incidence of serious infections was higher among peficitinib-treated patients compared to placebo; however, no new safety signals were identified beyond those associated with other JAK inhibitors .
- Long-Term Monitoring : Continuous monitoring post-launch is essential to further evaluate long-term safety and effectiveness .
Case Studies and Observational Data
A retrospective analysis involving Asian populations highlighted the effectiveness of peficitinib as a viable therapeutic option for RA patients who did not respond adequately to conventional therapies like methotrexate or other DMARDs .
Q & A
Basic Research Questions
Q. What are the key biochemical properties of Peficitinib hydrobromide relevant to its mechanism of action as a JAK inhibitor?
this compound (ASP015K) is an orally active pan-JAK inhibitor with IC50 values of 3.9 nM (JAK1), 5.0 nM (JAK2), 0.7 nM (JAK3), and 4.8 nM (Tyk2), demonstrating preferential inhibition of JAK3 . Its molecular formula is C18H23BrN4O2, with a molecular weight of 407.3. Stability protocols recommend storage at -20°C (3-year shelf life) or 4°C (2-year shelf life) to maintain potency . For experimental use, stock solutions should be prepared in solvents compatible with solubility limits (e.g., DMSO or water) and adjusted based on molecular weight calculations .
Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?
The synthesis involves two key steps: (1) Protection of 4-chloro-7-azaindole with TIPSCl, followed by lithiation at the 5-position, substitution with ethyl chloroformate, and deprotection to yield intermediate 180. Hydrolysis and amidation with ammonium hydroxide produce intermediate 181. (2) Chiral resolution of 4-aminoadamantan-1-ol via Cbz protection and Pd/C-mediated hydrogenation yields trans-isomer 182. Coupling with 181 under TBA catalysis and subsequent salt formation with HBr provides the final product . Critical considerations include optimizing reaction temperatures for lithiation and selecting chiral chromatography conditions to minimize enantiomeric impurities .
Q. What in vitro assays are recommended to evaluate the inhibitory activity of this compound against JAK isoforms?
Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays with recombinant JAK isoforms to measure IC50 values. For JAK3, prioritize assays using γ-chain cytokine-stimulated cells (e.g., IL-2-dependent T-cell lines) to validate functional inhibition. Include positive controls (e.g., tofacitinib) and validate results with dose-response curves (1 nM–10 µM range) .
Advanced Research Questions
Q. How should researchers design a randomized controlled trial (RCT) to assess the efficacy of this compound in rheumatoid arthritis (RA) patients with inadequate methotrexate (MTX) response?
Adopt a double-blind, placebo-controlled, parallel-group design with three arms: Peficitinib 100 mg, 150 mg, and placebo, all combined with MTX (≤16 mg/week). Randomize patients (1:1:1) and stratify by baseline CRP levels and glucocorticoid use. Primary endpoints should include change from baseline in modified Total Sharp Score (mTSS) for joint erosion and joint space narrowing (JSN) at 28 weeks. Secondary endpoints may incorporate ACR20/50/70 response rates. Ensure blinding through identical placebo tablets and central randomization systems .
Q. What statistical approaches are appropriate for analyzing the impact of baseline biomarkers on this compound treatment response?
Employ logistic regression models with interaction terms to assess covariates (e.g., baseline CRP, prednisolone dose) on outcomes like mTSS non-progression (change ≤0.5). Use likelihood ratio tests to evaluate significance (e.g., p ≤ 0.15 for interaction terms). For continuous variables, apply fractional polynomial regression to detect non-linear relationships. In phase 3 trials, higher baseline CRP (>2.5 mg/dL) and prednisolone doses (>5 mg/day) were associated with reduced treatment efficacy, necessitating subgroup analyses to identify high-risk cohorts .
Q. How can conflicting data on predictive factors for JAK inhibitor efficacy across studies be reconciled?
Discrepancies often arise from differences in study populations (e.g., ethnic diversity, disease severity) or endpoint definitions. For example, while baseline CRP negatively correlates with Peficitinib response in Japanese RA cohorts , other DMARDs may show inverse trends in Caucasian populations . Conduct meta-analyses with stratified random-effects models to account for heterogeneity. Validate findings using sensitivity analyses excluding outliers or adjusting for confounders (e.g., concomitant therapies) .
Q. What pharmacokinetic (PK) parameters should be prioritized in phase 1 studies of this compound?
In single-ascending-dose (3–300 mg) and multiple-ascending-dose (30–200 mg BID) studies, measure Cmax, Tmax, AUC0–24, and half-life (t1/2). Assess dose proportionality via linear regression of log-transformed AUC vs. dose. Confirm steady-state attainment by day 3 and evaluate sex differences using ANOVA (no significant sex-based PK variations were observed in phase 1 trials) .
Methodological Notes
- Dose Conversion : Use body surface area (BSA)-based scaling for interspecies dose translation. For example, a 150 mg human dose (BSA-adjusted) equates to 12.3 mg/kg in mice .
- Data Contradictions : Address discrepancies in predictive factors by conducting post hoc analyses of phase 3 data, adjusting for covariates like baseline disease activity and prior therapies .
Eigenschaften
CAS-Nummer |
1353219-05-2 |
---|---|
Molekularformel |
C18H23BrN4O2 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
InChI-Schlüssel |
ZUVPMAPXNYGJQC-OGTXJUTESA-N |
SMILES |
O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Peficitinib hydrobromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.